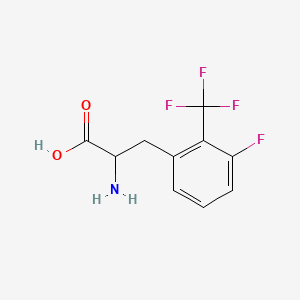

3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Description

Properties

IUPAC Name |

2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-6-3-1-2-5(4-7(15)9(16)17)8(6)10(12,13)14/h1-3,7H,4,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNYHDLRUBHIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Phenylalanine Analogs

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the selective incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles. Fluorinated amino acids, particularly derivatives of phenylalanine, are of paramount importance as building blocks for novel therapeutics.[1][2] The introduction of fluorine and trifluoromethyl (CF₃) groups can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, binding affinity, and conformational preferences.[3][4] this compound is a synthetically valuable analog that combines the effects of two distinct fluorine-containing substituents on the phenyl ring. The electron-withdrawing nature of both the fluoro and trifluoromethyl groups can modulate the electronic properties of the aromatic ring, influencing key interactions such as π-stacking and cation-π interactions within protein binding sites. This guide provides a detailed examination of the viable synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and protocols.

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis of the target molecule, this compound, identifies the most critical precursor: 3-Fluoro-2-(trifluoromethyl)benzaldehyde . The primary synthetic challenge lies in constructing the α-amino acid moiety from this functionalized benzaldehyde. The pathways discussed herein diverge from this common starting point.

Part 1: Synthesis of the Core Precursor: 3-Fluoro-2-(trifluoromethyl)benzaldehyde

The efficient synthesis of the target amino acid is contingent upon the availability of its corresponding benzaldehyde. While direct synthesis of this specific molecule is not extensively documented in readily available literature, a robust pathway can be designed based on established organofluorine chemistry principles, likely starting from a commercially available substituted toluene.

A plausible, albeit multi-step, approach involves the following transformations:

-

Starting Material: 2-Fluoro-6-(trifluoromethyl)toluene.

-

Benzylic Bromination: Free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN to yield 1-(bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene.

-

Oxidation to Aldehyde: Conversion of the benzyl bromide to the desired 3-Fluoro-2-(trifluoromethyl)benzaldehyde. This can be achieved via several methods, such as the Sommelet reaction (using hexamine followed by hydrolysis) or by oxidation with dimethyl sulfoxide (DMSO) in the Kornblum oxidation.

This precursor is the gateway to forming the full amino acid structure.

Part 2: Core Synthesis Pathways for the Phenylalanine Backbone

With the key benzaldehyde in hand, several classical and modern synthetic methodologies can be employed to construct the DL-phenylalanine scaffold.

Pathway A: The Strecker Synthesis

The Strecker synthesis is a venerable and straightforward method for producing racemic α-amino acids from aldehydes. It proceeds via an α-aminonitrile intermediate.

Mechanism & Rationale:

The reaction begins with the formation of an imine from the reaction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde with ammonia. Subsequent nucleophilic attack by a cyanide ion (from KCN or NaCN) on the imine carbon generates the α-aminonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions, yielding the racemic amino acid. This method is often favored for its operational simplicity and the ready availability of reagents.

Experimental Protocol: Strecker Synthesis

-

Step 1: α-Aminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.

-

Add an aqueous solution of ammonium chloride (NH₄Cl, 1.5 eq) followed by an aqueous solution of potassium cyanide (KCN, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the aldehyde by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with diethyl ether or ethyl acetate to isolate the α-aminonitrile.

-

-

Step 2: Hydrolysis to DL-Amino Acid:

-

Suspend the crude α-aminonitrile in concentrated hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours until the nitrile is fully hydrolyzed.

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Neutralize the solution carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH 5.5-6.5) to precipitate the product.[5]

-

Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

-

Pathway B: Erlenmeyer-Plöchl Azlactone Synthesis

This pathway involves the condensation of the aldehyde with N-acetylglycine to form an unsaturated azlactone, which is subsequently reduced and hydrolyzed.

Mechanism & Rationale:

The reaction of 3-Fluoro-2-(trifluoromethyl)benzaldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base (sodium acetate) leads to the formation of a 4-benzylidene-2-methyloxazol-5(4H)-one, commonly known as an azlactone. This intermediate contains a carbon-carbon double bond that can be reduced (e.g., via catalytic hydrogenation). The final step is the hydrolysis of the amide and ring opening to yield the target amino acid.

Experimental Protocol: Azlactone Synthesis

-

Step 1: Azlactone Formation:

-

Combine 3-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride.

-

Heat the mixture gently (e.g., 80-100 °C) with stirring for 1-2 hours.

-

Pour the hot reaction mixture into cold water to precipitate the crude azlactone product.

-

Filter the solid, wash with water, and recrystallize from ethanol to purify.

-

-

Step 2: Reduction and Hydrolysis:

-

Dissolve the purified azlactone in a suitable solvent (e.g., methanol or acetic acid).

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reduction is complete.

-

Filter off the catalyst and concentrate the solvent.

-

Hydrolyze the resulting saturated N-acetyl amino acid ester by refluxing with aqueous acid (e.g., 3M HCl) or base (e.g., 1M NaOH) to yield this compound.

-

Pathway C: Palladium-Catalyzed Negishi Cross-Coupling

A more modern and versatile approach involves the palladium-catalyzed cross-coupling of an organozinc reagent with a protected β-iodoalanine derivative.[1][6] This method offers a highly convergent route to the target molecule.

Mechanism & Rationale:

This synthesis relies on the formation of a new carbon-carbon bond between the benzylic carbon and the β-carbon of an alanine scaffold. A key step is the preparation of a benzylic zinc reagent from 1-(bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene (prepared as described for the aldehyde precursor). This organozinc compound then couples with a protected (e.g., Boc- or Cbz-) β-iodoalanine ester in the presence of a palladium catalyst.[6] Subsequent deprotection of the amino and carboxyl groups affords the final product.

Experimental Protocol: Negishi Cross-Coupling

-

Step 1: Preparation of Organozinc Reagent:

-

Activate zinc dust with a small amount of iodine or by washing with dilute HCl.

-

In an anhydrous solvent like DMF or THF under an inert atmosphere (N₂ or Ar), add 1-(bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene to the activated zinc dust and stir to form the organozinc reagent.

-

-

Step 2: Cross-Coupling Reaction:

-

To a separate flask containing a protected β-iodoalanine derivative (e.g., Boc-β-iodoalanine methyl ester, 1.0 eq) and a palladium catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos) in DMF, add the freshly prepared organozinc solution.[6]

-

Heat the reaction mixture (e.g., 60 °C) for several hours until the coupling is complete.

-

-

Step 3: Deprotection:

-

After workup to isolate the protected phenylalanine derivative, perform a two-step deprotection.

-

First, hydrolyze the ester group using a base like lithium hydroxide (LiOH) in a THF/water mixture.

-

Then, remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Purify the final product as described below.

-

Data and Workflow Visualization

Table 1: Comparison of Synthetic Pathways

| Feature | Strecker Synthesis | Azlactone Synthesis | Negishi Cross-Coupling |

| Starting Aldehyde | 3-Fluoro-2-(trifluoromethyl)benzaldehyde | 3-Fluoro-2-(trifluoromethyl)benzaldehyde | 1-(Bromomethyl)-2-fluoro-6-(trifluoromethyl)benzene |

| Key Intermediates | α-Aminonitrile | Unsaturated Azlactone | Protected β-iodoalanine, Organozinc reagent |

| Stereochemistry | Racemic (DL) | Racemic (DL) | Racemic (DL) unless chiral starting materials are used |

| Primary Advantages | Operationally simple, inexpensive reagents | Well-established classical method | High convergence, modular |

| Primary Challenges | Use of highly toxic cyanide, harsh hydrolysis | Multi-step, moderate overall yields | Requires anhydrous conditions, expensive catalyst |

Diagrams of Synthetic Workflows

Caption: Strecker synthesis workflow.

Caption: Erlenmeyer-Plöchl Azlactone synthesis workflow.

Purification and Characterization

Purification: The crude product obtained from any of these syntheses will require purification.

-

Recrystallization: The primary method for purifying the final amino acid. Adjusting the pH of an aqueous solution to the isoelectric point can induce crystallization.[5]

-

Ion-Exchange Chromatography: A powerful technique for separating the target amino acid from unreacted starting materials, byproducts, and salts.[5]

Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will confirm the presence of aromatic and aliphatic protons. ¹⁹F NMR is crucial for verifying the fluorine and trifluoromethyl signals. ¹³C NMR will show the full carbon skeleton.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

Considerations for Asymmetric Synthesis

For pharmaceutical applications, obtaining a single enantiomer (L- or D-form) is typically required. While the methods described yield a racemic mixture, several strategies can be employed to achieve enantiopurity:

-

Chiral Resolution: Classical resolution of the racemate using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

-

Asymmetric Hydrogenation: In the Azlactone pathway, the reduction of the unsaturated intermediate can be performed using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) to selectively form one enantiomer.[7]

-

Enzymatic Synthesis: Biocatalytic methods, using enzymes like transaminases or dehydrogenases, can offer highly stereoselective routes to fluorinated amino acids from keto-acid precursors.[8][9][10][11]

-

Chiral Auxiliaries: Employing a chiral auxiliary, such as in the asymmetric synthesis via a chiral Ni(II) complex, can direct the stereochemical outcome of key bond-forming steps.[12][13]

Conclusion

The synthesis of this compound is a challenging yet achievable goal for medicinal chemists and drug development professionals. The choice of synthetic pathway depends on factors such as scale, available starting materials, and the need for stereochemical control. The Strecker and Azlactone syntheses offer reliable, classical routes to the racemic product, while modern cross-coupling reactions provide a more convergent and flexible approach. By understanding the underlying mechanisms and experimental considerations outlined in this guide, researchers can confidently undertake the synthesis of this valuable fluorinated building block for application in next-generation therapeutics.

References

- I. M. El-Sayed, "Fluorinated phenylalanines: synthesis and pharmaceutical applications," Journal of the Iranian Chemical Society, 2020.

- ResearchGate, "Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation," ResearchG

- NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate, "Scheme 40: Synthesis of series of β-fluorinated Phe derivatives using...

- M. Iannuzzi, et al., "Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex," Beilstein Journal of Organic Chemistry, 2025.

- M. Iannuzzi, et al., "Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II)

- E. Domagała, "Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes," Jagiellonian University, N/A.

- S. M. S. T. de Souza, et al.

- Y. Wang, et al.

- A. R. P. de Lencastre, et al.

- A. R. P. de Lencastre, et al.

- A. R. P. de Lencastre, et al.

- N. Sewald, et al., "Asymmetric synthesis of α-trifluoromethyl substituted aminoacids via 3-hydroxy-3-trifluoromethyl-2,5-diketopiperazines," Sci-Hub, 1994.

- Chem-Impex, "3-Fluoro-L-phenylalanine," Chem-Impex, N/A.

- Google Patents, "Method for preparing o-trifluoromethyl benzaldehyde," Google P

- Google Patents, "Purification of L-phenylalanine," Google P

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]

- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 9. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for optimizing pharmacological profiles. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of a novel, non-proteinogenic amino acid, 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine. While extensive experimental data for this specific molecule is emerging, this document synthesizes available information and provides expert insights into its expected physicochemical characteristics, guided by the well-established principles of fluorine chemistry and analysis of closely related analogues. This molecule, with its distinct substitution pattern of a fluorine atom at the meta-position and a trifluoromethyl group at the ortho-position of the phenyl ring, represents a promising building block for the development of next-generation therapeutics.

Molecular Identity and Core Physicochemical Data

This compound is a synthetically derived amino acid. The presence of both a highly electronegative fluorine atom and a lipophilic trifluoromethyl group on the aromatic ring imparts a unique combination of electronic and steric properties.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-[3-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | [1] |

| CAS Number | 1256482-60-6 | [1][2] |

| Molecular Formula | C₁₀H₉F₄NO₂ | [1] |

| Molecular Weight | 251.18 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | Inferred from related compounds |

Structural and Electronic Properties: The Influence of Fluorine and Trifluoromethyl Groups

The physicochemical behavior of this compound is dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly modulates the electron density of the phenyl ring, which in turn affects the acidity of the carboxylic acid and the basicity of the amino group.

Acidity (pKa)

The pKa values of the carboxylic acid and the amino group are critical determinants of the molecule's ionization state at physiological pH, which influences its solubility, membrane permeability, and interaction with biological targets.

-

Carboxylic Acid (pKa₁): The presence of two strong electron-withdrawing groups on the phenyl ring is expected to increase the acidity of the carboxylic acid (lower the pKa) compared to unsubstituted phenylalanine (pKa₁ ≈ 1.8-2.2). This is due to the inductive effect, which stabilizes the carboxylate anion.

-

Amino Group (pKa₂): Similarly, the electron-withdrawing substituents will decrease the basicity of the amino group (lower the pKa) by reducing the electron density on the nitrogen atom. The expected pKa₂ value would be lower than that of phenylalanine (pKa₂ ≈ 9.1-9.3).

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

-

The trifluoromethyl group is known to be highly lipophilic and is expected to significantly increase the LogP value of the molecule compared to phenylalanine (LogP ≈ -1.38)[3].

-

The fluorine atom has a more modest effect on lipophilicity, but its contribution is also generally positive.

Therefore, this compound is predicted to be substantially more lipophilic than its non-fluorinated counterpart. This enhanced lipophilicity could improve its ability to cross cell membranes, a desirable trait for many drug candidates.

Solubility

The solubility of this compound in aqueous and organic solvents will be a function of its ionization state (governed by pKa) and lipophilicity. As a zwitterionic compound, its aqueous solubility is expected to be lowest at its isoelectric point. Given its predicted increased lipophilicity, its solubility in nonpolar organic solvents is likely to be higher than that of phenylalanine.

Synthesis and Manufacturing

The synthesis of polysubstituted phenylalanine analogues like this compound typically requires multi-step synthetic routes. A plausible and efficient approach would involve a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling.[4][5][6][7][8]

Proposed Synthetic Workflow: Negishi Cross-Coupling

Sources

- 1. This compound, 97% | 1256482-60-6 [amp.chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-DL-phenylalanine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Fluoro-DL-phenylalanine, a fluorinated non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and its burgeoning applications in medicinal chemistry and chemical biology. This document will serve as a practical resource, offering not only factual data but also the scientific rationale behind its utility.

Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry

The introduction of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius akin to hydrogen, and the strength of the carbon-fluorine bond—impart profound changes to a molecule's physicochemical and biological profile.[1] When incorporated into amino acids like phenylalanine, these effects can lead to enhanced metabolic stability, increased bioavailability, and altered protein-protein interactions.[2] 3-Fluoro-DL-phenylalanine, with its fluorine atom at the meta position of the phenyl ring, serves as a versatile building block for creating novel peptides and small molecule therapeutics with improved pharmacological properties.[2][3]

Physicochemical Properties and Identification

A precise understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-3-(3-fluorophenyl)propanoic acid | [4] |

| Synonyms | DL-3-Fluorophenylalanine, m-Fluoro-DL-phenylalanine | [2] |

| CAS Number | 456-88-2, 2629-54-1 | |

| Molecular Formula | C₉H₁₀FNO₂ | [2][5] |

| Molecular Weight | 183.18 g/mol | [2][5] |

| Appearance | White to off-white powder or crystal | [4] |

| Melting Point | ~245°C (decomposition) | |

| Solubility | Soluble in water |

Note on CAS Numbers: Both 456-88-2 and 2629-54-1 are listed in various databases for 3-Fluoro-DL-phenylalanine. It is advisable to verify the specific CAS number with the chosen supplier.

Synthesis and Characterization: A Protocol for Quality Assurance

The reliable synthesis and rigorous characterization of 3-Fluoro-DL-phenylalanine are critical for its application in sensitive biological assays and drug development pipelines. A common and robust method for its preparation is the Strecker synthesis.[6][7][8]

Synthetic Workflow: The Strecker Synthesis

The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the desired amino acid.[6][7][8] The starting material for 3-Fluoro-DL-phenylalanine is 3-fluorobenzaldehyde.[9][10]

Caption: Workflow of the Strecker synthesis for 3-Fluoro-DL-phenylalanine.

Detailed Experimental Protocol

Step 1: Synthesis of α-Amino-3-fluorophenylacetonitrile

-

In a well-ventilated fume hood, combine 3-fluorobenzaldehyde (1 equivalent) with an aqueous solution of ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).

-

Stir the reaction mixture vigorously at room temperature. The formation of the imine intermediate is followed by the nucleophilic addition of the cyanide ion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 3-Fluoro-DL-phenylalanine

-

Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Heat the mixture under reflux for several hours to ensure complete hydrolysis of the nitrile group to a carboxylic acid.

-

Cool the reaction mixture to room temperature.

-

If acid hydrolysis was performed, neutralize the solution to the isoelectric point of the amino acid to precipitate the product.

-

If base hydrolysis was used, acidify the solution to the isoelectric point.

-

Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 3-Fluoro-DL-phenylalanine.

Analytical Characterization for Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized 3-Fluoro-DL-phenylalanine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, the α-proton, and the β-protons. The coupling of the fluorine atom to the aromatic protons will result in distinct splitting patterns.

-

¹³C NMR : The carbon NMR will display unique chemical shifts for the nine carbon atoms, with the carbon directly bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR : The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques will confirm the molecular weight of the compound (183.18 g/mol ).[2][5] High-resolution mass spectrometry can be used to confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum will show characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a crucial tool for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid modifier) can be used to resolve the product from any impurities.

Applications in Drug Discovery and Chemical Biology

The unique properties conferred by the fluorine atom make 3-Fluoro-DL-phenylalanine a valuable tool in various research areas.

Enhancing Pharmaceutical Properties

The incorporation of 3-Fluoro-DL-phenylalanine into peptide-based drugs or small molecules can significantly improve their pharmacokinetic profiles.[11] The strong C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer in vivo half-life.[2][3] Furthermore, the increased lipophilicity imparted by the fluorine atom can enhance membrane permeability and oral bioavailability.[2]

Probing Protein Structure and Function

The fluorine atom serves as a sensitive probe for studying protein structure and dynamics using ¹⁹F NMR spectroscopy.[12] By incorporating 3-Fluoro-DL-phenylalanine into a protein, researchers can gain insights into local protein environment, conformational changes, and ligand binding events.

Development of PET Imaging Agents

The radioisotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging.[1] 3-[¹⁸F]Fluoro-DL-phenylalanine can be synthesized and used as a PET tracer for imaging amino acid transport and protein synthesis rates in vivo, which has significant applications in oncology and neurology.[1]

Caption: Key application areas of 3-Fluoro-DL-phenylalanine in scientific research.

Commercial Suppliers

A number of chemical suppliers offer 3-Fluoro-DL-phenylalanine for research and development purposes. It is recommended to request a certificate of analysis to ensure the quality and purity of the product.

| Supplier | Website |

| Sigma-Aldrich (Merck) | |

| TCI Chemicals | |

| Chem-Impex | |

| Thermo Fisher Scientific |

Conclusion

3-Fluoro-DL-phenylalanine is a powerful and versatile tool for chemical biologists and medicinal chemists. Its unique fluorine-imparted properties offer significant advantages in the design and development of novel therapeutics and research probes. A thorough understanding of its synthesis, characterization, and applications, as outlined in this guide, is essential for harnessing its full potential in advancing scientific discovery.

References

-

The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mastering Organic Synthesis: The Versatility of 3-Fluorobenzaldehyde . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes . Jagiellonian University. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids . MDPI. [Link]

-

Fluorobenzaldehyde - Wikipedia . Wikipedia. [Link]

-

Enzymatic synthesis of fluorinated compounds . PMC - PubMed Central - NIH. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications . PMC - PubMed Central. [Link]

-

Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F) . ACS Publications. [Link]

-

(2S)-2-amino-3-(3-fluorophenyl)propanoic acid . PubChem. [Link]

-

The Strecker Synthesis of Amino Acids . Master Organic Chemistry. [Link]

-

Strecker amino acid synthesis - Wikipedia . Wikipedia. [Link]

-

Strecker Synthesis . Master Organic Chemistry. [Link]

-

Strecker Synthesis . Organic Chemistry Portal. [Link]

-

Dynamics of Phenylalanine in the Solid State by NMR . MIT. [Link]

-

FIG. 4. ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous... . ResearchGate. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) . Human Metabolome Database. [Link]

-

DL-Phenylalanine . National Institute of Standards and Technology. [Link]

-

3-Amino-3-(3-fluorophenyl)propanoic acid . MySkinRecipes. [Link]

-

4-Fluoro-D,L-phenylalanine - Optional[13C NMR] - Spectrum . SpectraBase. [Link]

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods . ACS Publications. [Link]

-

FT-IR spectra of phenylalanine: pure (in black) and in water (in red).... . ResearchGate. [Link]

-

Chemical tuning reveals a cation–π gating bridge between the voltage-sensor and pore domains in the Kv7.1 potassium channel . PNAS. [Link]

-

3-Amino-3-(3-fluorophenyl)propanoic acid . PubChem. [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Fluoro-DL-phenylalanine | 456-88-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

biological activity of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

An In-Depth Technical Guide to the Predicted Biological Activity of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive, predictive analysis of the , a novel, non-proteinogenic amino acid. As no direct experimental data for this specific molecule is publicly available, this document synthesizes information from closely related fluorinated and trifluoromethylated phenylalanine analogues to project its physicochemical properties, potential mechanisms of action, and promising therapeutic applications. We will explore its likely role as an enzyme inhibitor, its potential in neuropharmacology, and its utility as a building block for next-generation peptides. Detailed experimental protocols are provided to facilitate the empirical validation of the hypotheses presented herein.

Introduction: The Rationale for Dual Fluorine Substitution

Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold for chemical modification in drug discovery. The introduction of fluorine atoms can profoundly alter the parent molecule's properties, including its acidity, lipophilicity, metabolic stability, and conformational preferences.[1][2] This guide focuses on a unique analogue featuring two distinct fluorine-containing substituents: a single fluorine atom at the 3-position and a trifluoromethyl group at the 2-position of the phenyl ring.

-

The 3-Fluoro (meta) Substitution: Placing a fluorine atom at the meta position of the phenyl ring is known to alter the electronic properties and dipole moment of the molecule.[3] This modification can influence protein-ligand interactions and has been utilized in the development of novel therapeutics for neurological disorders and cancer.[4]

-

The 2-Trifluoromethyl (ortho) Substitution: The trifluoromethyl (CF3) group is a powerful modulator of biological activity. Its strong electron-withdrawing nature and high lipophilicity can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets.[5][6] The ortho position of this bulky group will also impose significant conformational constraints.

By combining these two modifications, this compound is predicted to be a highly stable and potent modulator of biological systems. This guide will construct a scientific framework for its anticipated activities and provide a roadmap for its synthesis and experimental validation.

Predicted Physicochemical Properties

The biological activity of any compound is intrinsically linked to its physicochemical characteristics. Based on the known effects of its constituent functional groups, we can predict the properties of this compound.

| Property | Predicted Effect of Substituents | Rationale |

| Lipophilicity | Significantly Increased | The trifluoromethyl group is highly lipophilic, which is expected to enhance the molecule's ability to cross cellular membranes.[6] |

| pKa | Lowered (more acidic) | The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups will increase the acidity of the carboxylic acid and decrease the basicity of the amino group.[7] |

| Metabolic Stability | Increased | The C-F bond is exceptionally strong, and the trifluoromethyl group can shield the aromatic ring from enzymatic degradation (e.g., by cytochrome P450 enzymes).[6] |

| Conformation | Highly Constrained | The bulky trifluoromethyl group at the ortho position will restrict the rotation of the phenyl ring, locking the amino acid into a specific conformation. This can lead to higher selectivity for its biological targets. |

| Stereochemistry | Racemic Mixture (DL) | As this guide considers the DL-phenylalanine derivative, it is a racemic mixture of the D- and L-enantiomers. These enantiomers may exhibit different biological activities and metabolic fates.[8] |

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be devised based on established methods for synthesizing fluorinated amino acids, such as the Erlenmeyer-Plöchl synthesis.[2]

Caption: Hypothesized inhibition of tryptophan synthesis.

Neuromodulatory and Neuroprotective Effects

Halogenated derivatives of L-phenylalanine have been shown to possess neuroprotective properties by depressing excitatory glutamatergic synaptic transmission. [9]Overactivation of glutamate receptors is a key mechanism of neuronal damage in ischemic stroke and other neurological disorders. It is plausible that this compound could modulate glutamate receptor activity, potentially offering a neuroprotective effect. The D-enantiomer, in particular, may have distinct pharmacological activities. [10]

Incorporation into Peptides for Enhanced Therapeutic Properties

The incorporation of unnatural amino acids is a powerful strategy for improving the therapeutic properties of peptides. [5]Replacing a natural phenylalanine residue with this compound could:

-

Increase Metabolic Stability: The fluorinated groups would make the peptide more resistant to enzymatic degradation, increasing its in vivo half-life. [5]* Enhance Binding Affinity: The unique electronic and conformational properties could lead to stronger and more selective binding to the peptide's target receptor. [6]* Improve Membrane Permeability: Increased lipophilicity could enhance the peptide's ability to cross cell membranes and reach intracellular targets. [5]

Potential Therapeutic Applications

Based on the predicted biological activities, this compound could be a valuable lead compound or research tool in several areas:

-

Antimicrobial Drug Development: As a potential inhibitor of tryptophan synthase, it could be developed into a novel antibiotic.

-

Neuropharmacology: Its potential to modulate glutamatergic transmission suggests applications in neurodegenerative diseases and stroke. [9]* Oncology: Fluorinated amino acids are widely used as tracers for Positron Emission Tomography (PET) in cancer diagnosis due to their increased uptake in tumor cells. [11][12][13][14]The 18F-labeled version of this compound could be a promising PET imaging agent.

-

Peptide-based Therapeutics: As a building block for creating more stable and potent therapeutic peptides. [2]

Experimental Protocols for Validation

The following protocols provide a framework for the initial biological characterization of this compound.

Protocol 1: In Vitro Tryptophan Synthase Inhibition Assay

Objective: To determine if this compound inhibits the activity of purified tryptophan synthase.

Materials:

-

Purified tryptophan synthase (from E. coli or other bacterial source)

-

Indole-3-glycerol phosphate (IGP)

-

L-Serine

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate buffer (pH 7.8)

-

This compound

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-serine, and PLP in a quartz cuvette.

-

Add a known concentration of tryptophan synthase to the mixture.

-

Add varying concentrations of this compound to a series of cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding IGP.

-

Monitor the disappearance of indole (a substrate for the β-subunit) by measuring the decrease in absorbance at 290 nm over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell-Based Neuroprotection Assay

Objective: To assess the ability of this compound to protect cultured neurons from glutamate-induced excitotoxicity.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium and supplements

-

Glutamate

-

This compound (both DL-racemate and individual D- and L-enantiomers if available)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Plate primary cortical neurons in 96-well plates and culture for 7-10 days.

-

Pre-treat the neurons with various concentrations of this compound for 1 hour.

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

-

Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the test compound.

-

Incubate for 24 hours.

-

Assess cell death by measuring the release of LDH into the culture medium using the LDH assay kit.

-

Assess cell viability using an MTT or PrestoBlue assay.

-

Compare the levels of cell death and viability in treated wells to control wells (no glutamate and glutamate-only) to determine the neuroprotective effect.

Conclusion

While awaiting empirical data, this in-depth analysis predicts that this compound is a compound of significant scientific interest. The combination of a 3-fluoro and a 2-trifluoromethyl substituent on the phenylalanine scaffold is likely to confer a unique set of physicochemical properties, leading to potent and specific biological activities. Its potential as an enzyme inhibitor, a neuromodulatory agent, and a tool for enhancing peptide therapeutics warrants its synthesis and thorough experimental investigation. The protocols outlined in this guide provide a clear path for researchers to validate these predictions and unlock the full potential of this novel fluorinated amino acid.

References

Please note that as of the generation of this document, direct references for this compound are not available. The following references pertain to related compounds and foundational concepts.

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. Positional effects of monofluorinated phenylalanines on histone acetyltransferase stability and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kraftchemical.com [kraftchemical.com]

- 11. oncotarget.com [oncotarget.com]

- 12. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nucmed.radboudimaging.nl [nucmed.radboudimaging.nl]

- 14. Frontiers | An overview of radiolabeled amino acid tracers in oncologic imaging [frontiersin.org]

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Phenylalanine Analogues

Introduction: The Transformative Power of Fluorine in Phenylalanine Chemistry

The strategic incorporation of fluorine into organic molecules has revolutionized modern drug discovery and chemical biology.[1][2] Among the myriad of fluorinated compounds, fluorinated amino acids, particularly analogues of phenylalanine, have emerged as powerful tools for enhancing the therapeutic potential of peptides and proteins.[3][4][5] The substitution of hydrogen with fluorine, an element of similar size but with the highest electronegativity, imparts profound changes to the physicochemical properties of the parent molecule.[3][6] These alterations include modifications in acidity, basicity, hydrophobicity, molecular conformation, and metabolic stability.[3][6] Consequently, peptides and proteins incorporating fluorinated phenylalanine residues often exhibit increased resistance to enzymatic degradation, improved in vivo half-lives, and enhanced binding affinities for their biological targets.[1][3][4][5][7]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel fluorinated phenylalanine analogues. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into the design, synthesis, and characterization of these valuable compounds. We will explore a range of synthetic strategies, from classical approaches to cutting-edge chemoenzymatic and late-stage fluorination techniques. Furthermore, we will examine the critical role of these analogues in various applications, including peptide and protein engineering, as metabolic tracers in Positron Emission Tomography (PET), and as probes for investigating protein structure and dynamics using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Synthesis of Fluorinated Phenylalanine Analogues: A Multi-faceted Approach

The synthesis of fluorinated phenylalanine analogues is a dynamic field, with a diverse array of methodologies developed to introduce fluorine at specific positions within the molecule—the aromatic ring, the α-carbon, or the β-carbon.[3][5] The choice of synthetic strategy is dictated by the desired location of the fluorine atom(s), the required stereochemistry, and the overall complexity of the target molecule.

Aromatic Fluorination: Modifying the Phenyl Ring

The introduction of fluorine onto the phenyl ring of phenylalanine is a common strategy to modulate its electronic and steric properties. A variety of methods, ranging from traditional electrophilic fluorination to modern palladium-catalyzed cross-coupling reactions, have been employed.[8]

A classic and versatile method for the synthesis of α-amino acids, the Erlenmeyer azlactone synthesis, can be readily adapted for the preparation of ring-fluorinated phenylalanines.[4]

Step-by-Step Methodology:

-

Azlactone Formation: A fluorinated benzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.

-

Ring Opening: The azlactone is then subjected to a ring-opening reaction. This can be achieved under reductive conditions (e.g., using hydrogen iodide and red phosphorus) to yield the racemic fluorinated phenylalanine.

-

Hydrolysis: The resulting N-acetylated amino acid is hydrolyzed under acidic or basic conditions to afford the free fluorinated phenylalanine.

-

Resolution: If a specific enantiomer is required, the racemic mixture can be resolved using enzymatic or chromatographic methods.

Causality Behind Experimental Choices:

-

Acetic Anhydride and Sodium Acetate: This combination serves as both the solvent and the catalyst for the condensation reaction, promoting the formation of the azlactone.

-

Reductive Ring Opening: The use of a strong reducing agent like HI/P is crucial for the conversion of the azlactone to the corresponding amino acid.

-

Enzymatic Resolution: This is often the preferred method for obtaining enantiomerically pure amino acids due to its high stereoselectivity and mild reaction conditions.

Asymmetric Synthesis: Achieving Stereochemical Control

For applications in drug discovery and peptide science, the stereochemistry of the amino acid is of paramount importance. Asymmetric synthesis provides a direct route to enantiomerically pure fluorinated phenylalanine analogues, obviating the need for challenging resolution steps.

One powerful approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. For instance, a chiral Ni(II) complex of a Schiff base derived from (S)-o-[N-(N'-benzylprolyl)amino]benzophenone and the amino acid can be used to synthesize various fluorinated phenylalanine analogues with high enantiomeric purity.[9]

A stereospecific XtalFluor-E promoted rearrangement of enantiopure α-hydroxy-β-amino esters provides an efficient route to anti-β-fluorophenylalanines.[6][10][11][12]

Step-by-Step Methodology: [10]

-

Aminohydroxylation: An α,β-unsaturated ester is subjected to diastereoselective aminohydroxylation to produce the corresponding anti-α-hydroxy-β-amino ester.

-

Fluorinative Rearrangement: The resulting α-hydroxy-β-amino ester is treated with XtalFluor-E and Et₃N·3HF, promoting a stereospecific rearrangement to yield the anti-β-fluoro-α-amino ester with high diastereoselectivity (>99:1 dr).

-

Deprotection: The protecting groups are removed to afford the final anti-β-fluorophenylalanine. For example, sequential treatment with NaBrO₃ and HCl can be used to remove an N-benzyl group and hydrolyze the ester.

Causality Behind Experimental Choices:

-

XtalFluor-E: This is a deoxyfluorinating agent that facilitates the stereospecific replacement of the hydroxyl group with fluorine.

-

Diastereoselective Aminohydroxylation: This initial step is crucial for establishing the stereochemistry of the two adjacent chiral centers, which is then retained during the fluorination step.

Chemoenzymatic Synthesis: Harnessing the Power of Biocatalysis

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis to provide efficient and environmentally friendly routes to fluorinated amino acids.[13] These methods often overcome the challenges of stereoselectivity control associated with purely chemical syntheses.[13]

This innovative cascade reaction utilizes an aldolase, a chemical decarboxylation step, and a phenylalanine ammonia lyase to produce a variety of fluorinated L-α-amino acids from inexpensive starting materials.

Step-by-Step Methodology: [13]

-

Aldol Condensation: A fluorinated benzaldehyde is reacted with pyruvate in an aldol reaction catalyzed by the enzyme NahE to form a β-hydroxy-α-keto acid.

-

Oxidative Decarboxylation: The resulting keto acid is subjected to chemical oxidative decarboxylation using hydrogen peroxide (H₂O₂) to yield a fluorinated cinnamic acid derivative.

-

Reductive Amination: The cinnamic acid derivative undergoes reductive amination catalyzed by a phenylalanine ammonia lyase (PAL) to produce the final enantiomerically pure fluorinated L-α-amino acid (enantiomeric excesses ranging from 86% to >99%).

Causality Behind Experimental Choices:

-

Aldolase (NahE): This enzyme exhibits broad substrate specificity, allowing for the synthesis of a diverse library of fluorinated compounds.

-

Phenylalanine Ammonia Lyase (PAL): This enzyme is highly stereoselective, ensuring the formation of the desired L-enantiomer of the amino acid.

-

Whole-Cell Biocatalysts: The use of whole-cell biocatalysts can simplify the process by eliminating the need for enzyme purification and cofactor recycling.[13]

Late-Stage Fluorination: Introducing Fluorine at the Final Hour

Late-stage fluorination is a powerful strategy for introducing fluorine into complex molecules, including peptides and proteins, at a late step in the synthetic sequence. This approach is particularly valuable for the synthesis of ¹⁸F-labeled analogues for PET imaging, where the short half-life of the radioisotope necessitates rapid and efficient labeling methods.[14]

Direct radiofluorination of phenylalanine or its derivatives with [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF) is a common method for producing [¹⁸F]FPhe.[3]

Step-by-Step Methodology: [3]

-

Precursor Preparation: A suitable precursor, such as 4-borono-L-phenylalanine (BPA), is prepared.

-

Radiofluorination: The precursor is reacted with [¹⁸F]F₂ or [¹⁸F]AcOF. The reaction is typically carried out in a suitable solvent and may require a catalyst.

-

Purification: The radiolabeled product is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted precursor and byproducts. The product is isolated with radiochemical yields of 25–35% and a radiochemical purity of more than 99%.

Causality Behind Experimental Choices:

-

Boronic Acid Precursor: Boronic acids are versatile precursors for radiofluorination as they can be readily converted to the corresponding fluorinated compounds.

-

HPLC Purification: This is a critical step to ensure the high radiochemical purity required for in vivo imaging applications.

Physicochemical Properties and Characterization

The introduction of fluorine significantly alters the physicochemical properties of phenylalanine, which in turn influences the behavior of peptides and proteins containing these analogues.

| Property | Impact of Fluorination | Rationale |

| pKa | Can be lowered | The electron-withdrawing nature of fluorine can increase the acidity of the carboxylic acid and decrease the basicity of the amino group. |

| Lipophilicity | Generally increased | The hydrophobic nature of the C-F bond often leads to an increase in the overall lipophilicity of the molecule. |

| Conformation | Can be altered | Fluorine can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the conformational preferences of the amino acid and the resulting peptide.[3] |

| Metabolic Stability | Increased | The strength of the C-F bond makes it resistant to enzymatic cleavage, leading to increased metabolic stability.[1][3][4][5][7] |

Characterization Techniques

The successful synthesis and purification of fluorinated phenylalanine analogues require robust analytical techniques for their characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable tools for confirming the structure and purity of these compounds.[15] ¹⁹F NMR is particularly powerful as the ¹⁹F nucleus has a 100% natural abundance, a high gyromagnetic ratio, and a large chemical shift dispersion, making it a sensitive probe of the local chemical environment.[16][17][18]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized analogues and to confirm the incorporation of fluorine.[19][20][21][22]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and purity assessment of the synthesized compounds.[15]

Applications in Research and Drug Development

The unique properties of fluorinated phenylalanine analogues have led to their widespread use in various fields of research and development.

Peptide and Protein Engineering

Incorporating fluorinated phenylalanines into peptides and proteins can enhance their therapeutic properties. The increased metabolic stability can lead to longer in vivo half-lives, while the altered conformational preferences can improve binding affinity and selectivity for biological targets.[1][3][4][5][7][23]

Drug Discovery

Fluorinated phenylalanines are valuable building blocks for the synthesis of novel drug candidates.[2] Their incorporation can improve the pharmacokinetic and pharmacodynamic properties of small molecules, leading to more effective and safer drugs.[13]

PET Imaging

¹⁸F-labeled phenylalanine analogues, such as [¹⁸F]FEP, are used as metabolic tracers in PET imaging for the diagnosis and monitoring of tumors.[24][25][26] These tracers are taken up by cancer cells via amino acid transporters, which are often overexpressed in tumors.[14][27]

Probes for Structural Biology

The sensitivity of the ¹⁹F NMR signal to the local environment makes fluorinated phenylalanines excellent probes for studying protein structure, dynamics, and interactions.[16][17][18][28] By site-specifically incorporating a fluorinated phenylalanine into a protein, researchers can obtain detailed information about the structure and function of that specific region of the protein.

Safety and Handling of Fluorinating Agents

Many fluorinating agents are highly reactive and toxic, requiring careful handling and specialized equipment.[29] It is imperative to consult the Safety Data Sheet (SDS) for each reagent and to work in a well-ventilated fume hood.[30][31]

General Safety Precautions: [30][31][32][33]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For highly corrosive reagents, a face shield and double-gloving are recommended.[30][32]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of toxic vapors.

-

Incompatible Materials: Store and handle fluorinating agents away from incompatible materials such as water, acids, and bases.

-

Quenching and Disposal: Quench reactions carefully and dispose of waste according to institutional guidelines. The quenching of reactive fluorinating agents like DAST is exothermic and releases gas, requiring slow addition to a quenching solution (e.g., saturated aqueous sodium bicarbonate) with vigorous stirring in an ice bath.[32]

-

Emergency Procedures: Be familiar with emergency procedures in case of a spill or exposure. For skin contact with HF-generating compounds, flush with copious amounts of water and apply calcium gluconate gel.[29][32]

Visualizing Synthetic Workflows

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 20. flore.unifi.it [flore.unifi.it]

- 21. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]

- 23. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 26. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 30. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 31. ipo.rutgers.edu [ipo.rutgers.edu]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine, a novel, non-proteinogenic amino acid with significant potential in drug discovery and chemical biology. Given the absence of a complete, publicly available dataset for this specific molecule, this document serves as an expert guide for researchers. It combines foundational principles with data from analogous structures to predict the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) features of the title compound. Furthermore, it furnishes detailed, field-proven protocols for acquiring and interpreting high-fidelity spectroscopic data, ensuring researchers can confidently validate their synthesis and downstream applications.

Introduction: The Significance of Fluorinated Phenylalanines

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine and trifluoromethyl (CF₃) groups can profoundly alter a compound's metabolic stability, lipophilicity, pKa, and binding affinity, often leading to enhanced therapeutic properties.[1][2] Phenylalanine derivatives, in particular, are valuable building blocks for peptides and small-molecule drugs.[3] The title compound, this compound, presents a unique substitution pattern on the aromatic ring, offering a distinct electronic and steric profile for probing biological systems or designing novel therapeutics.

Accurate structural elucidation is the bedrock of chemical research. This guide provides the critical spectroscopic roadmap—spanning ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry—required to unequivocally identify and characterize this complex molecule.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following standardized numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Predicted NMR Spectroscopic Data

The following spectral characteristics are predicted based on established principles of NMR spectroscopy and data from analogous fluorinated aromatic compounds.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the amino acid backbone and the complex aromatic system.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |

| Hα | ~4.0 - 4.3 | Doublet of doublets (dd) | JHα-Hβ1 ≈ 5-7, JHα-Hβ2 ≈ 7-9 | Coupled to the two diastereotopic β-protons. |

| Hβ (Hβ1, Hβ2) | ~3.2 - 3.5 | Two multiplets (m) | JHβ1-Hβ2 ≈ 14 (geminal), JHβ-Hα ≈ 5-9 | Diastereotopic protons due to the chiral α-carbon, appearing as complex multiplets. |

| Aromatic (H4', H5', H6') | ~7.3 - 7.8 | Complex multiplets (m) | JH-H ≈ 7-9 (ortho), JH-F ≈ 1-10 (long-range) | The three aromatic protons form a complex, second-order spin system due to mutual H-H coupling and additional long-range couplings to both the C3'-F and C2'-CF₃ groups.[3] |

| -NH₂ | ~7.5 - 8.5 | Broad singlet (br s) | None | Exchangeable protons; signal may be broad and its position is concentration-dependent. May not be observed in D₂O. |

| -COOH | ~10 - 12 | Broad singlet (br s) | None | Exchangeable proton; typically very broad and downfield. May not be observed in D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be uniquely defined by the large coupling constants between carbon and fluorine atoms.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |

| C' (Carbonyl) | ~170 - 175 | Singlet or narrow multiplet | - | |

| Cα | ~55 - 60 | Singlet or doublet | - | |

| Cβ | ~35 - 40 | Singlet or narrow multiplet | - | |

| C1' | ~135 - 140 | Quartet (q) | ³JC-F ≈ 3-5 | Coupled to the CF₃ group. |

| C2' | ~125 - 130 | Doublet of quartets (dq) | ²JC-F ≈ 30-35 (from CF₃), ²JC-F ≈ 15-25 (from F) | Attached to the CF₃ group and ortho to the fluorine atom. The multiplicity will be complex.[4] |

| C3' | ~160 - 165 | Doublet (d) | ¹JC-F ≈ 245-255 | Directly attached to fluorine, resulting in a large one-bond coupling constant. |

| C4' | ~115 - 120 | Doublet (d) | ²JC-F ≈ 20-25 | Ortho to the C3'-F. |

| C5' | ~128 - 132 | Doublet (d) | ³JC-F ≈ 5-10 | Meta to the C3'-F. |

| C6' | ~124 - 128 | Multiplet (m) | Long-range C-F couplings | Coupled to both fluorine substituents. |

| C (CF₃) | ~120 - 125 | Quartet (q) | ¹JC-F ≈ 270-280 | Carbon of the trifluoromethyl group, split by three equivalent fluorine atoms.[4] |

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most definitive technique for characterizing this molecule, with two expected signals in distinct regions of the spectrum.

| Fluorine Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Notes |

| C3'-F | ~ -110 to -115 | Multiplet (m) | JF-H ≈ 2-10 | The chemical shift is typical for a fluorine atom on an electron-deficient aromatic ring. It will be split by ortho and meta protons. |

| C2'-CF₃ | ~ -60 to -65 | Multiplet (m) | JF-H, JF-F | The trifluoromethyl group signal is expected in this region.[4] It will be split by the ortho proton (H6') and potentially a 5-bond coupling to the C3'-F atom (JF-F ≈ 1-5 Hz).[7][8] |

Predicted Mass Spectrometry Fragmentation

High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the elemental composition. The fragmentation pattern in MS/MS experiments provides further structural proof.

Predicted HRMS (ESI+): C₁₀H₉F₄NO₂ + H⁺ = 252.0642 m/z

The fragmentation pathway will likely proceed through characteristic losses from the amino acid structure.

Caption: Predicted ESI+ MS/MS fragmentation pathway.

Experimental Protocols: A Self-Validating Workflow

To ensure data integrity, the following step-by-step protocols are recommended. This workflow is designed to be self-validating, where each step confirms the findings of the previous one.

Workflow for Spectroscopic Characterization

Sources

- 1. dovepress.com [dovepress.com]

- 2. mdpi.com [mdpi.com]

- 3. azom.com [azom.com]

- 4. rsc.org [rsc.org]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

solubility and stability of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-(trifluoromethyl)-DL-phenylalanine

Executive Summary

The strategic incorporation of fluorinated amino acids into peptide-based therapeutics is a cornerstone of modern drug design, offering enhanced metabolic stability, modulated bioavailability, and refined binding affinities.[1][] this compound is a novel, non-canonical amino acid with significant potential due to its unique electronic and steric properties conferred by dual fluorination at the phenyl ring and a trifluoromethyl group. This guide provides a comprehensive framework for characterizing its fundamental physicochemical properties—solubility and stability. We present detailed, field-proven protocols for kinetic and thermodynamic solubility assessment, alongside a systematic approach to forced degradation studies as mandated by international regulatory guidelines.[3] The methodologies are designed to be self-validating, providing researchers with a robust pathway to elucidate the compound's behavior in aqueous and biorelevant media, identify potential degradation pathways, and develop stability-indicating analytical methods crucial for downstream drug development.

Introduction: The Strategic Role of Fluorine in Phenylalanine Analogs

The substitution of hydrogen with fluorine is a powerful tool in medicinal chemistry. The carbon-fluorine bond is exceptionally strong, and the trifluoromethyl group is known for its high metabolic stability and lipophilicity.[4] This strategic incorporation into a phenylalanine scaffold can lead to profound improvements in a drug candidate's profile.

-

Enhanced Stability: Fluorination, particularly the trifluoromethyl group, can shield molecules from enzymatic degradation, thereby increasing their in vivo half-life.[5][6]

-

Modulated Physicochemical Properties: The high electronegativity of fluorine alters the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and key molecular interactions like hydrogen bonding and cation-π stacking.[7]

-

Conformational Control: The steric bulk of the trifluoromethyl group can restrict bond rotation, locking the molecule into a more biologically active conformation.

The subject of this guide, this compound, combines these attributes. Its characterization is the first critical step in unlocking its therapeutic potential.

Predicted Physicochemical Profile

A preliminary in silico assessment is vital for designing relevant experiments. The properties of the target molecule are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₁₀H₉F₄NO₂ | Derived from structure. |

| Molecular Weight | 251.18 g/mol | Calculated from formula. |

| logP (Octanol/Water) | ~2.5 - 3.5 | The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88).[4] The additional fluorine atom further contributes to this effect compared to standard phenylalanine (logP ~1.4). |

| Predicted pKa (Acid) | ~1.8 - 2.2 | The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to acidify the carboxylic acid proton compared to phenylalanine (pKa ~2.2). |

| Predicted pKa (Base) | ~8.5 - 9.0 | The inductive effect of the fluorinated ring is expected to slightly decrease the basicity of the amine group compared to phenylalanine (pKa ~9.2). |

Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's absorption and bioavailability. A multi-faceted approach, assessing both kinetic and thermodynamic solubility, is essential.

Causality Behind Experimental Choices

We employ two distinct methods to understand solubility. Kinetic solubility (nephelometry) measures the point at which a compound precipitates from a DMSO stock solution added to buffer. It's a high-throughput method that simulates the conditions of early-stage screening assays. Thermodynamic solubility (Shake-Flask/HPLC-UV) measures the true equilibrium concentration of a compound in a saturated solution, providing the gold-standard value needed for formulation development.

Experimental Workflow: Solubility & Stability Assessment

The overall process involves a logical flow from initial method development to comprehensive characterization.

Caption: Overall workflow for characterization.

Protocol: Thermodynamic Solubility via Shake-Flask & HPLC-UV

This protocol determines the equilibrium solubility, a critical parameter for pre-formulation.

-

Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, pH 6.8, pH 7.4) to simulate physiological conditions.

-

Sample Preparation: Add an excess amount of this compound powder (e.g., 2 mg) to 1 mL of each buffer in triplicate in glass vials. This ensures a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Quantification:

-

Carefully aspirate the supernatant.

-

Perform a serial dilution of the supernatant with the mobile phase.

-

Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound.

-

-

Calculation: Calculate the concentration in the original supernatant based on the dilution factor to determine the solubility in µg/mL or µM.

Expected Solubility Data (Hypothetical)

Given the high predicted lipophilicity, the aqueous solubility is expected to be low.

| Medium | pH | Temperature (°C) | Expected Thermodynamic Solubility (µg/mL) |

| SGF (Simulated Gastric Fluid) | 1.2 | 37 | 50 - 150 |

| Water | ~7.0 | 25 | 10 - 40 |

| PBS (Phosphate-Buffered Saline) | 7.4 | 37 | 15 - 50 |

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method, a requirement under ICH guidelines.[3][8] These studies expose the drug substance to conditions more severe than accelerated stability testing.[8]

Causality Behind Stress Conditions

Each condition is chosen to mimic potential storage or in vivo environments and to probe specific chemical liabilities:

-

Acid/Base Hydrolysis: Simulates pH extremes in the gastrointestinal tract and tests the stability of labile functional groups like amides or esters (though the primary amino acid structure is generally robust).

-

Oxidation: Models potential oxidative stress in vivo or degradation in the presence of oxidizing agents.

-

Thermal: Assesses the intrinsic stability of the compound at elevated temperatures.

-

Photostability: Evaluates degradation upon exposure to light, as required by ICH Q1B guidelines.[8]

Protocol: Forced Degradation Study

A prerequisite is a validated, stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[8]

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix stock with 3% H₂O₂. Store at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80°C for 48 hours. Dissolve in the solvent before analysis.

-

Photostability: Expose the stock solution to a light source providing UV/Vis illumination as per ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis:

-

At designated time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

-

Analyze by HPLC-UV, monitoring for the appearance of new peaks and the decrease in the parent peak area.

-

Expected Degradation Profile (Hypothetical)

The C-F bonds are highly stable, suggesting the primary points of degradation will be the amino acid moiety or the aromatic ring itself under harsh oxidative conditions.[9]